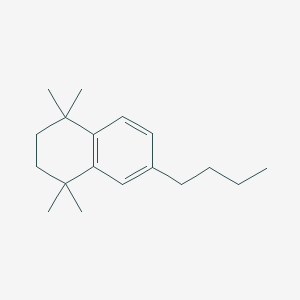
Naphthalene, 6-butyl-1,2,3,4-tetrahydro-1,1,4,4-tetramethyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Naphthalene, 6-butyl-1,2,3,4-tetrahydro-1,1,4,4-tetramethyl- is an organic compound with the molecular formula C14H20 and a molecular weight of 188.3086 g/mol It is a derivative of naphthalene, characterized by the presence of butyl and tetramethyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Naphthalene, 6-butyl-1,2,3,4-tetrahydro-1,1,4,4-tetramethyl- typically involves the hydrogenation of naphthalene derivatives. One common method includes the use of catalysts such as palladium on carbon (Pd/C) under hydrogen gas (H2) at elevated temperatures and pressures . The reaction conditions are carefully controlled to ensure the selective hydrogenation of the naphthalene ring while preserving the integrity of the butyl and tetramethyl substituents.
Industrial Production Methods
Industrial production of this compound may involve large-scale hydrogenation reactors where naphthalene derivatives are subjected to hydrogenation in the presence of suitable catalysts. The process parameters, including temperature, pressure, and catalyst concentration, are optimized to achieve high yields and purity of the desired product .
Chemical Reactions Analysis
Types of Reactions
Naphthalene, 6-butyl-1,2,3,4-tetrahydro-1,1,4,4-tetramethyl- undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or neutral medium, CrO3 in acetic acid.
Reduction: LiAlH4 in dry ether, hydrogenation using Pd/C.
Substitution: Br2 in CCl4 for bromination, HNO3 for nitration.
Major Products
Oxidation: Naphthoquinones and related compounds.
Reduction: Partially or fully hydrogenated naphthalene derivatives.
Substitution: Halogenated or nitrated naphthalene derivatives.
Scientific Research Applications
Naphthalene, 6-butyl-1,2,3,4-tetrahydro-1,1,4,4-tetramethyl- has several scientific research applications:
Mechanism of Action
The mechanism of action of Naphthalene, 6-butyl-1,2,3,4-tetrahydro-1,1,4,4-tetramethyl- involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to anti-inflammatory effects . The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
Naphthalene, 1,2,3,4-tetrahydro-: A similar compound with hydrogenation at different positions.
1,1,4,4-Tetramethyl-1,2,3,4-tetrahydronaphthalene: Another derivative with tetramethyl groups at different positions.
Uniqueness
Naphthalene, 6-butyl-1,2,3,4-tetrahydro-1,1,4,4-tetramethyl- is unique due to the specific positioning of the butyl and tetramethyl groups, which confer distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where these properties are advantageous .
Properties
CAS No. |
189698-30-4 |
|---|---|
Molecular Formula |
C18H28 |
Molecular Weight |
244.4 g/mol |
IUPAC Name |
6-butyl-1,1,4,4-tetramethyl-2,3-dihydronaphthalene |
InChI |
InChI=1S/C18H28/c1-6-7-8-14-9-10-15-16(13-14)18(4,5)12-11-17(15,2)3/h9-10,13H,6-8,11-12H2,1-5H3 |
InChI Key |
WMCVWCDGMXHHSJ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC1=CC2=C(C=C1)C(CCC2(C)C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


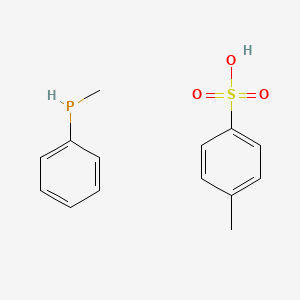
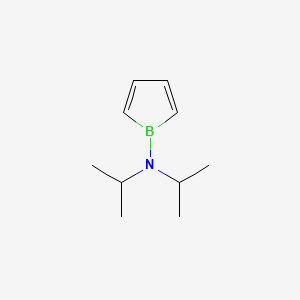
![N-Heptyl-N'-[3-(triethoxysilyl)propyl]urea](/img/structure/B14250242.png)
![2,5-Methano-5h-[1,5,3]dioxazepino[3,2-a]benzimidazole](/img/structure/B14250245.png)

![1-Oxa-7-azaspiro[4.5]decane-7-carboxylic acid,2-oxo-3,6-diphenyl-,1,1-dimethylethyl ester,(3S,5S,6R)-](/img/structure/B14250255.png)
![Formic acid;2-[2-(2-hexoxyethoxy)ethoxy]ethanol](/img/structure/B14250268.png)
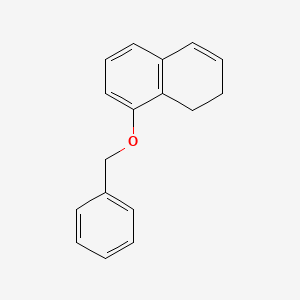
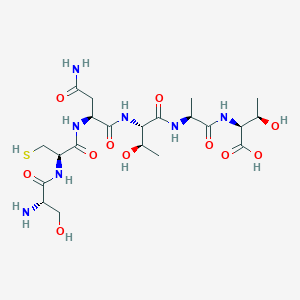
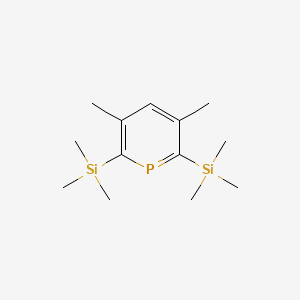
![Phosphonic acid, [2-(2,5-dimethoxyphenyl)-2-oxoethyl]-, dimethyl ester](/img/structure/B14250286.png)
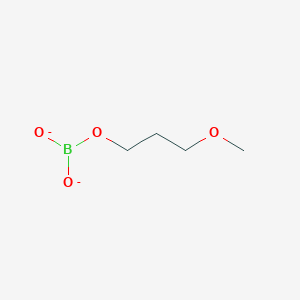
![4,4',4'',4'''-{Methylenebis[(6-hydroxy-3,1-phenylene)methanetriyl]}tetrakis(2,5-dimethylphenol)](/img/structure/B14250304.png)

